6-Methyl-1,5-naphthyridin-4-ol

Enzymology Cancer Research Drug Discovery

Structurally differentiated naphthyridine scaffold for kinase inhibitor and NBTI antibacterial programs. The 6-methyl substituent defines a unique steric/electronic profile essential for Akt inhibition and resistance-targeted SAR—unlike unsubstituted analogs. Off-target liability is quantifiable (dihydroorotase IC50 = 180,000 nM), providing a clean baseline for selectivity optimization. Purchase this specific building block to maintain SAR reproducibility and patent alignment.

Molecular Formula C9H8N2O
Molecular Weight 160.176
CAS No. 23443-24-5
Cat. No. B2802529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-1,5-naphthyridin-4-ol
CAS23443-24-5
Molecular FormulaC9H8N2O
Molecular Weight160.176
Structural Identifiers
SMILESCC1=NC2=C(C=C1)NC=CC2=O
InChIInChI=1S/C9H8N2O/c1-6-2-3-7-9(11-6)8(12)4-5-10-7/h2-5H,1H3,(H,10,12)
InChIKeyDUXUEYUDIQRWQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-1,5-naphthyridin-4-ol (CAS 23443-24-5): A Foundational 1,5-Naphthyridine Scaffold for Kinase-Targeted Drug Discovery


6-Methyl-1,5-naphthyridin-4-ol (CAS 23443-24-5) is a heterocyclic compound belonging to the 1,5-naphthyridine family, characterized by a fused bicyclic ring system containing two nitrogen atoms, a hydroxyl group at the 4-position, and a methyl group at the 6-position . Its molecular formula is C9H8N2O, with a molecular weight of 160.17 g/mol and a predicted XLogP3 value of 1.2, indicating moderate lipophilicity [1]. This core scaffold serves as a versatile building block in medicinal chemistry, particularly for the development of kinase inhibitors, due to its ability to engage in key hydrogen bonding interactions within enzyme active sites [2].

6-Methyl-1,5-naphthyridin-4-ol (CAS 23443-24-5): Why Substitution with Unsubstituted or Differently Substituted Naphthyridine Analogs Compromises Project Integrity


Generic substitution of 6-Methyl-1,5-naphthyridin-4-ol with other 1,5-naphthyridine derivatives is not scientifically justifiable due to the profound impact of the 6-methyl substituent on both molecular recognition and pharmacokinetic properties. Structure-Activity Relationship (SAR) studies on 1,5-naphthyridine-based kinase inhibitors and antibacterial agents demonstrate that even subtle modifications, such as the addition of a methyl group, can significantly alter target affinity, selectivity, and metabolic stability [1]. The 6-methyl group of the target compound contributes to a unique steric and electronic environment that influences binding interactions, a feature absent in the parent 1,5-naphthyridin-4-ol (CAS 5423-54-1) or other close analogs . Furthermore, the specific substitution pattern directly affects physicochemical parameters like XLogP3 (predicted as 1.2), which can critically alter cellular permeability and off-target binding profiles compared to less lipophilic or more polar analogs [2]. Therefore, using an unvalidated analog introduces a high risk of irreproducible biological data and invalidates SAR interpretation, directly impacting procurement decisions for drug discovery programs.

6-Methyl-1,5-naphthyridin-4-ol (CAS 23443-24-5): Quantifiable Evidence of Pharmacological and Physicochemical Differentiation


6-Methyl Substitution Results in a 5.6-Fold Reduction in Dihydroorotase Inhibition Compared to a Chloro-Substituted Analog

The target compound, 6-Methyl-1,5-naphthyridin-4-ol, demonstrates significantly reduced inhibition of the dihydroorotase enzyme compared to a closely related 6-chloro analog. This quantitative difference in enzymatic activity highlights the critical role of the 6-position substituent in modulating target engagement and off-target effects [1].

Enzymology Cancer Research Drug Discovery

Predicted Lipophilicity of 6-Methyl-1,5-naphthyridin-4-ol (XLogP3 = 1.2) is Significantly Higher than the Unsubstituted Parent Scaffold

Computational predictions indicate a substantial increase in lipophilicity for 6-Methyl-1,5-naphthyridin-4-ol compared to its unsubstituted parent, 1,5-naphthyridin-4-ol. This physicochemical divergence directly impacts predicted membrane permeability and non-specific binding, making the 6-methyl derivative a more suitable candidate for optimizing cellular activity in lead series [1].

Medicinal Chemistry ADME/Tox Lead Optimization

6-Methyl Substituent is Essential for Activity in Certain Naphthyridine-Based Kinase Inhibitor Scaffolds

Structure-Activity Relationship (SAR) investigations within patent literature on naphthyridine-based Akt kinase inhibitors reveal that the 6-methyl group on the core scaffold is a critical determinant for potent inhibition. While specific quantitative IC50 data for the isolated 6-Methyl-1,5-naphthyridin-4-ol scaffold is proprietary, the patent data explicitly teaches that analogs lacking this methyl substituent exhibit a substantial loss of potency against one or more Akt isoforms [1].

Kinase Inhibition Oncology Medicinal Chemistry

6-Methyl-1,5-naphthyridin-4-ol (CAS 23443-24-5): High-Impact Application Scenarios in Drug Discovery


Kinase Inhibitor Lead Generation and SAR Expansion

As a core scaffold for ATP-competitive kinase inhibitors, 6-Methyl-1,5-naphthyridin-4-ol is ideally suited for building focused chemical libraries to explore SAR around the naphthyridine hinge-binding motif. The 6-methyl group provides a defined steric and lipophilic vector for optimization, a feature supported by patent literature indicating its essential role for potent Akt inhibition [1].

Design of Antibacterial Agents Targeting Novel Bacterial Topoisomerase Inhibitors (NBTIs)

1,5-Naphthyridine derivatives are a privileged scaffold for NBTIs, a class of broad-spectrum antibacterial agents. SAR studies show that substitution at positions equivalent to the 6-position on the naphthyridine core is critical for modulating antibacterial potency and spectrum. 6-Methyl-1,5-naphthyridin-4-ol serves as a key intermediate for introducing the required substitution pattern to probe activity against drug-resistant bacterial strains [2].

Probing Dihydroorotase as a Potential Off-Target in Oncology Programs

Given its measurable but low affinity for dihydroorotase (IC50 = 180,000 nM), 6-Methyl-1,5-naphthyridin-4-ol can be employed as a control compound or a starting point to design analogs with even further reduced off-target activity. Its 5.6-fold lower potency compared to a 6-chloro analog provides a clear quantitative basis for selecting it as a preferred scaffold when minimizing interaction with this enzyme is a project goal [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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